![molecular formula C15H12ClNO3 B250432 Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate, also known as MCCB, is a chemical compound that has gained significant attention in scientific research. It is a member of the benzoate family and is widely used in the field of medicinal chemistry due to its unique properties. MCCB is synthesized through a multi-step process and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The mechanism of action of Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has several advantages for use in laboratory experiments. It is a highly pure compound that can be synthesized in large quantities. It is also stable and has a long shelf life, making it suitable for long-term storage. However, there are also some limitations to the use of Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate in laboratory experiments. It can be expensive to synthesize, and it may not be suitable for certain types of experiments due to its specific properties.
Zukünftige Richtungen
There are several potential future directions for the study of Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate. One direction is the development of new therapeutic applications for Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate. It has already shown promise as a potential treatment for cancer and chronic pain, but further research is needed to fully understand its potential applications. Another direction is the investigation of the mechanism of action of Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate. Although some progress has been made in understanding how Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate works, there is still much that is not known. Finally, there is potential for the development of new synthetic methods for Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate that could improve its purity, yield, and cost-effectiveness.
Synthesemethoden
The synthesis of Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate involves several steps, including the reaction of 2-chloroaniline with methyl 4-chloro-3-nitrobenzoate, followed by reduction of the nitro group to an amino group using palladium on carbon. The final step involves the reaction of the resulting amine with methyl chloroformate to produce Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate. The synthesis process is complex, but it yields a high purity product that is suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has been widely studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has been used to treat various types of cancer, including breast, lung, and prostate cancer. It has also been studied as a potential treatment for chronic pain and inflammation.
Eigenschaften
Molekularformel |
C15H12ClNO3 |
|---|---|
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
methyl 4-[(2-chlorophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-8-6-10(7-9-11)14(18)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
PWWQCAKZVQBUAU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



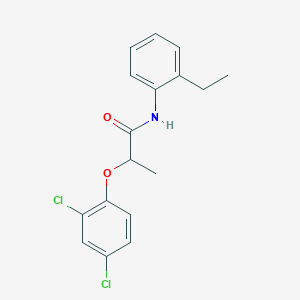
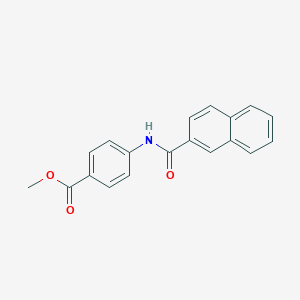
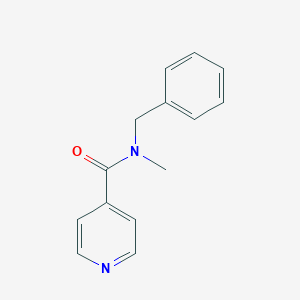
![3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B250354.png)
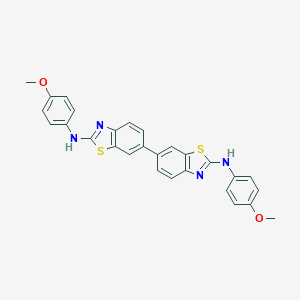
![4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B250358.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B250360.png)
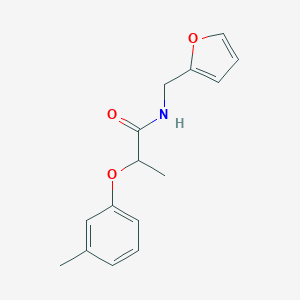
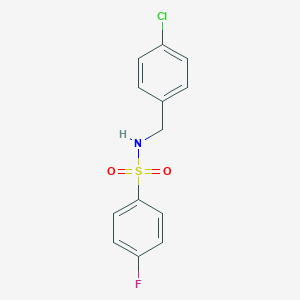
![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B250367.png)
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)
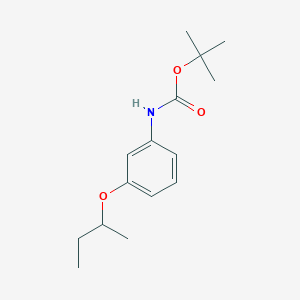
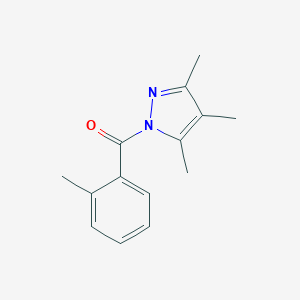
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)